molecular formula C25H23BrClN3O4 B2776510 5-[5-(4-Bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid CAS No. 394239-71-5

5-[5-(4-Bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

Cat. No. B2776510
CAS RN: 394239-71-5
M. Wt: 544.83
InChI Key: BBEILKGKJBLZAZ-UHFFFAOYSA-N
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Description

5-[5-(4-Bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C25H23BrClN3O4 and its molecular weight is 544.83. The purity is usually 95%.
BenchChem offers high-quality 5-[5-(4-Bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[5-(4-Bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity
Research into similar compounds with structural elements related to 5-[5-(4-Bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid has shown promising antimicrobial properties. Novel quinazolinone derivatives, for instance, have been synthesized and evaluated for their antimicrobial effectiveness. These compounds, featuring aromatic and heterocyclic amines, exhibited significant activity against various microbial strains, highlighting the potential of structurally related compounds in combating microbial infections (Habib, Hassan, & El‐Mekabaty, 2013).

Antiviral Properties
The synthesis of 2,3-disubstitutedquinazolin-4(3H)-ones has been explored for their antiviral capacities. Among these, specific derivatives showed notable activity against Herpes simplex and vaccinia viruses, indicating the potential of similar structures in antiviral drug development (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Corrosion Inhibition
Research into 8-Hydroxyquinoline derivatives, which share some structural similarities with the compound , has revealed their efficacy as corrosion inhibitors for mild steel in acidic environments. This application is critical in industrial settings to protect metal infrastructure and equipment from corrosion, thereby extending their lifespan and maintaining their integrity (Rbaa, Lgaz, Kacimi, Lakhrissi, Bentiss, & Zarrouk, 2018).

Synthesis and Structural Studies
Efforts in synthesizing and characterizing novel compounds with pyrazole and quinoline derivatives have provided insights into their potential applications in various domains, including medicinal chemistry. The precise synthesis techniques and structural analysis through NMR, IR, and X-ray diffraction contribute to a deeper understanding of these compounds' properties and potential uses (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).

Anticancer and Antiviral Activities
The synthesis of 2-pyrazoline-substituted 4-thiazolidinones has demonstrated selective inhibition of leukemia cell lines and antiviral activity against specific virus strains. Such findings underscore the therapeutic potential of compounds with similar structural motifs in treating cancer and viral infections (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

properties

IUPAC Name

5-[5-(4-bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrClN3O4/c1-2-34-18-11-8-16-12-19(25(27)28-20(16)13-18)22-14-21(15-6-9-17(26)10-7-15)29-30(22)23(31)4-3-5-24(32)33/h6-13,22H,2-5,14H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEILKGKJBLZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-(4-Bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

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